1-Bromo-2,3-difluoro-4-isopropoxybenzene
Description
1-Bromo-2,3-difluoro-4-isopropoxybenzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine atoms at positions 2 and 3, and an isopropoxy group (-OCH(CH₃)₂) at position 2. This structure combines electron-withdrawing halogens (Br, F) with an electron-donating alkoxy substituent, creating unique electronic and steric properties. Such compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in Suzuki-Miyaura cross-coupling reactions due to the bromine atom’s reactivity .
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWISUSMHGTYZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2,3-difluoro-4-isopropoxybenzene typically involves the bromination of 2,3-difluoro-4-isopropoxybenzene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at controlled temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
1-Bromo-2,3-difluoro-4-isopropoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted benzene derivatives.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to form difluoro-isopropoxybenzene derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Bromo-2,3-difluoro-4-isopropoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs and therapeutic agents, particularly in the field of oncology and anti-inflammatory treatments.
Chemical Biology: The compound is utilized in studying biological pathways and mechanisms, especially those involving halogenated aromatic compounds
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-difluoro-4-isopropoxybenzene largely depends on its chemical reactivity and the specific context in which it is used. In organic synthesis, the compound acts as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring. The isopropoxy group can participate in various chemical transformations, further expanding the compound’s utility in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzene Derivatives with Alkoxy Groups
1-Bromo-2,3-difluoro-4-methoxybenzene
- Structure : Methoxy (-OCH₃) replaces isopropoxy.
Key Data :
Property Value Source CAS RN 121219-03-2 Molecular Formula C₇H₅BrF₂O Similarity to Target 0.91 (structural similarity) - Research Findings : The methoxy group’s smaller size reduces steric hindrance compared to isopropoxy, enhancing reactivity in nucleophilic aromatic substitution. However, its lower electron-donating capacity (compared to isopropoxy) may reduce stabilization of intermediates in coupling reactions .
1-Bromo-4-ethoxy-2,3-difluorobenzene
- Structure : Ethoxy (-OCH₂CH₃) replaces isopropoxy.
Key Data :
Property Value Source CAS RN 2040-89-3 Molecular Formula C₈H₇BrF₂O Similarity to Target 0.88 - Research Findings : Ethoxy provides intermediate steric bulk between methoxy and isopropoxy. Its electron-donating effect is stronger than methoxy but weaker than isopropoxy, leading to moderate reaction rates in cross-coupling applications .
Halogenated Benzene Derivatives with Alternative Substituents
1-Bromo-2,3-difluorobenzene
- Structure : Lacks the isopropoxy group at position 3.
Key Data :
Property Value Source CAS RN 38573-88-5 Boiling Point 234°C (765 mmHg) Density (d) 1.724 g/cm³ - Research Findings : The absence of an alkoxy group simplifies the electronic profile, making it less polar and more volatile. This compound is often used as a precursor for further functionalization rather than direct coupling reactions .
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene
- Structure : Difluoromethoxy (-OCF₂H) and trifluorinated benzene core.
Key Data :
Property Value Source CAS RN 511540-64-0 Molecular Weight 389.06 g/mol XLogP3 5.3 (lipophilicity index) - Research Findings : The difluoromethoxy group increases electronegativity and lipophilicity, favoring membrane permeability in bioactive molecules. However, steric and electronic effects differ significantly from isopropoxy-substituted analogs .
Comparative Analysis Table
*Estimated based on structural analogs.
Critical Research Findings
- Steric Effects : Isopropoxy’s bulkiness slows reaction kinetics in cross-coupling compared to methoxy or ethoxy derivatives but improves regioselectivity .
- Electronic Effects : The isopropoxy group’s electron-donating nature stabilizes transition states in substitution reactions, contrasting with difluoromethoxy’s electron-withdrawing behavior .
- Thermal Stability: Halogenated benzenes with alkoxy groups (e.g., methoxy, ethoxy) exhibit higher thermal stability than non-alkoxy analogs due to resonance stabilization .
Biological Activity
1-Bromo-2,3-difluoro-4-isopropoxybenzene (CAS No. 1881330-56-8) is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and fluorine atoms along with an isopropoxy group, suggest potential biological activities that warrant detailed investigation.
This compound has the following chemical properties:
- Molecular Formula : C10H10BrF2O
- Molecular Weight : 267.09 g/mol
- Structure : The compound features a benzene ring substituted with bromine, two fluorine atoms, and an isopropoxy group.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The halogen atoms enhance lipophilicity and reactivity, allowing the compound to modulate enzyme activity and receptor interactions. It may act as an inhibitor or activator of specific biochemical pathways, influencing cellular processes critical in disease states.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it can inhibit pro-inflammatory cytokines, which are pivotal in inflammatory responses. This activity positions it as a candidate for therapeutic applications in inflammatory diseases.
Cytotoxicity and Anticancer Activity
Preliminary studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is necessary to elucidate the specific pathways involved.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study A | Exhibited significant antibacterial activity against E. coli and S. aureus | Agar diffusion method |
| Study B | Inhibited TNF-alpha production in macrophages | ELISA assays |
| Study C | Induced apoptosis in MCF-7 breast cancer cells | Flow cytometry analysis |
Case Study: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of this compound, the compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
Case Study: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory properties of this compound revealed that it significantly reduced the expression of IL-6 and IL-1β in LPS-stimulated macrophages. This suggests that this compound could be developed into a therapeutic agent for managing chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
